
1-(6-(1H-pirazol-1-il)pirimidin-4-il)-N-(3-(trifluorometil)fenil)azetidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H15F3N6O and its molecular weight is 388.354. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diabetes Treatment
One of the primary applications of this compound is in the management of type 2 diabetes mellitus . It acts as a selective inhibitor of the hepatic glucose-6-phosphatase enzyme, which plays a crucial role in glucose homeostasis by hydrolyzing glucose-6-phosphate to release free glucose into circulation. In preclinical studies, it has demonstrated:
- Efficacy in lowering blood glucose levels : Animal models have shown significant reductions in blood glucose without inducing hypoglycemia, making it a promising candidate for oral therapy in diabetic patients.
- Safety Profile : Preliminary evaluations indicate low toxicity and minimal adverse effects on liver or kidney function, which is critical for long-term therapeutic use.
Cancer Therapy
The structural characteristics of this compound also position it as a potential agent in cancer therapy. Compounds with similar pyrazole and pyrimidine scaffolds have been explored for their anticancer properties:
- Inhibition of c-Met Kinases : Derivatives of pyrazole and pyrimidine compounds have shown selective inhibition against c-Met kinases, which are involved in tumor growth and metastasis. This suggests that modifications to the structure could enhance anticancer activity .
- Preclinical Candidates : Some derivatives have progressed to preclinical trials, demonstrating promising results against various cancer types, including non-small cell lung cancer and renal cell carcinoma .
Preclinical Studies on Diabetes
Research has consistently shown that this compound effectively reduces blood glucose levels in diabetic animal models. For instance, studies involving genetically modified mice have highlighted its ability to maintain glucose homeostasis without causing hypoglycemia, suggesting its potential as a safe long-term treatment option.
Anticancer Activity
Recent investigations into structurally related compounds have revealed their effectiveness as inhibitors of key signaling pathways involved in cancer progression. For example, compounds derived from similar scaffolds have been tested against various cancer cell lines, showing significant cytotoxic effects and inhibition of tumor growth in vivo .
Actividad Biológica
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazole and pyrimidine rings : Known for their diverse biological activities.
- Azetidine moiety : Contributes to the compound's unique pharmacological profile.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Molecular Formula
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent , antimicrobial agent , and its effects on various cellular pathways.
Anticancer Activity
A significant aspect of this compound's biological profile is its anticancer potential. Several studies have evaluated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |
HCT116 (Colon Cancer) | 3.5 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 8 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- In Vivo Studies : A study conducted on mice models indicated that administration of the compound resulted in a significant reduction in tumor size compared to controls, with minimal side effects observed .
- Synergistic Effects : Research has demonstrated that when combined with other chemotherapeutic agents, such as doxorubicin, this compound enhances therapeutic efficacy while reducing toxicity .
- Cytotoxicity Testing : Cytotoxicity assays performed on human embryonic kidney cells (HEK293) showed that the compound exhibited low toxicity, making it a candidate for further development .
Propiedades
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O/c19-18(20,21)13-3-1-4-14(7-13)25-17(28)12-9-26(10-12)15-8-16(23-11-22-15)27-6-2-5-24-27/h1-8,11-12H,9-10H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIWLAJMURHIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.